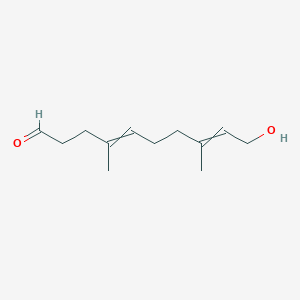

10-Hydroxy-4,8-dimethyldeca-4,8-dienal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87920-55-6 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

10-hydroxy-4,8-dimethyldeca-4,8-dienal |

InChI |

InChI=1S/C12H20O2/c1-11(7-4-9-13)5-3-6-12(2)8-10-14/h5,8-9,14H,3-4,6-7,10H2,1-2H3 |

InChI Key |

AULOYBHWEBKZIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(=CCO)C)CCC=O |

Origin of Product |

United States |

Occurrence, Isolation, and Advanced Structural Elucidation Methodologies for 10 Hydroxy 4,8 Dimethyldeca 4,8 Dienal

Natural Occurrence and Distribution

Identification in Biological Systems and Metabolomes

There is currently no specific information available in the scientific literature detailing the identification of 10-Hydroxy-4,8-dimethyldeca-4,8-dienal within biological systems or metabolomes. Investigations into the metabolic pathways of various organisms have not yet reported the presence of this particular compound.

Isolation Protocols from Natural Sources (e.g., Microbial Fermentation, Plant Extracts)

Consistent with the lack of documented natural occurrence, there are no established and published protocols for the isolation of this compound from natural sources such as microbial fermentations or plant extracts. The methodology for its extraction and purification from a natural matrix has not been described.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation

Detailed experimental data from advanced analytical techniques, which are crucial for the unambiguous confirmation of a chemical structure, are not available for this compound in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

While the molecular formula of an isomer, this compound, is listed as C12H20O2, corresponding to an exact mass of approximately 196.1463 g/mol , specific high-resolution mass spectrometry data, including detailed fragmentation patterns from techniques such as collision-induced dissociation (CID), have not been published. nih.gov Such data would be essential for confirming the molecular formula and providing insights into the compound's structural components.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment of Proton and Carbon Resonances (e.g., 1D, 2D, HSQC, HMBC, NOESY/ROESY for Stereochemistry)

A complete assignment of the proton (¹H) and carbon (¹³C) nuclear magnetic resonance (NMR) resonances for this compound is not available in the scientific literature. Data from one-dimensional and multi-dimensional NMR experiments, including Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY), are fundamental for the definitive structural and stereochemical elucidation of organic molecules. The absence of this information precludes a detailed structural discussion.

Biosynthetic Pathways and Enzymatic Mechanisms of 10 Hydroxy 4,8 Dimethyldeca 4,8 Dienal

Proposed Biosynthetic Origins and Precursor Incorporation Studies

Currently, there is no published research available that investigates the biosynthetic origins of 10-Hydroxy-4,8-dimethyldeca-4,8-dienal. The subsequent subsections reflect the lack of specific findings for this compound.

Information regarding the involvement of the isoprenoid pathway in the biosynthesis of this compound is not available in the scientific literature. Typically, isoprenoids are derived from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. However, no studies have confirmed the incorporation of these precursors into the structure of this compound.

There is no documented evidence to suggest that fatty acid metabolism or polyketide synthase (PKS) pathways are involved in the biosynthesis of this compound. Such pathways are responsible for the synthesis of a wide array of natural products, but no link to this specific compound has been established through experimental studies.

Characterization of Key Enzymes in the Biosynthetic Route

As the biosynthetic pathway for this compound remains unelucidated, the key enzymes involved in its formation have not been identified or characterized.

No enzymes responsible for the specific steps of hydroxylation, methylation, and aldehyde formation in the biosynthesis of this compound have been reported. The functional annotation of such enzymes would require the prior identification of the biosynthetic gene cluster responsible for the production of this compound.

The enzymatic mechanisms governing the formation of the double bonds at the C4 and C8 positions, as well as the stereochemical control of the chiral centers in this compound, are currently unknown.

There are no published genetic or proteomic studies focused on elucidating the biosynthetic pathway of this compound in any producer organism. Such studies would be essential to identify the genes and proteins responsible for its synthesis.

Synthetic Strategies and Chemical Transformations of 10 Hydroxy 4,8 Dimethyldeca 4,8 Dienal

Total Synthesis Approaches and Methodological Advancements

The construction of the C12 carbon chain of 10-hydroxy-4,8-dimethyldeca-4,8-dienal with its specific pattern of unsaturation and oxygenation requires a carefully planned synthetic sequence. Modern synthetic methodologies offer various pathways to achieve this target.

A retrosynthetic analysis of this compound reveals several potential disconnections that simplify the target molecule into more readily available starting materials. The presence of two trisubstituted double bonds and two oxygen-containing functional groups at opposite ends of the molecule guides the strategic bond cleavages.

One logical approach involves disconnecting the carbon-carbon bonds that form the alkene moieties. For instance, Wittig-type or Horner-Wadsworth-Emmons (HWE) reactions are powerful tools for the stereoselective formation of alkenes. This leads to a retrosynthetic pathway that breaks the molecule into smaller aldehyde, ketone, and phosphonium (B103445) ylide or phosphonate (B1237965) fragments. Another strategy could involve organometallic cross-coupling reactions, such as Suzuki or Negishi couplings, to form the carbon-carbon single bonds adjacent to the double bonds.

A plausible retrosynthetic analysis is outlined below:

Disconnection 1 (C4-C5 and C8-C9 double bonds): This strategy relies on olefination reactions. The molecule can be disconnected at the C4-C5 and C8-C9 double bonds, leading to three smaller fragments. This approach allows for the introduction of the double bonds in a controlled manner, with the potential to set the desired stereochemistry.

Disconnection 2 (C6-C7 bond): An alternative disconnection at a central C-C single bond, such as the C6-C7 bond, suggests a coupling of two larger fragments. This could be achieved through alkylation of a suitable nucleophile with an electrophilic partner.

These disconnections lead to a set of potential starting materials that are generally more accessible and can be elaborated through known synthetic transformations.

| Disconnection Strategy | Key Reactions | Potential Precursors |

| Alkene Disconnections | Wittig, Horner-Wadsworth-Emmons | Aldehydes, Ketones, Phosphonium salts, Phosphonates |

| C-C Single Bond Disconnection | Grignard reaction, Organocuprate addition | Alkyl halides, Epoxides, Aldehydes, Ketones |

A critical aspect of the synthesis of this compound is the control of the stereochemistry of the two trisubstituted double bonds and the potential chirality at the C8 position.

Stereoselective Alkene Synthesis: The geometric configuration of the C4 and C8 double bonds can be controlled using various stereoselective olefination reactions. The Horner-Wadsworth-Emmons reaction, for example, generally favors the formation of (E)-alkenes, while the Still-Gennari modification can be employed to selectively produce (Z)-alkenes. The choice of phosphonate ylide and reaction conditions is crucial in determining the stereochemical outcome.

Enantioselective Synthesis of the Hydroxyl Group: If a specific enantiomer of this compound is desired, an asymmetric synthesis approach is necessary. This can be achieved through several methods:

Asymmetric Additions: The chiral center at C8 can be introduced via an enantioselective addition of a nucleophile to a prochiral ketone. Reagents such as those derived from chiral boronates or the use of chiral catalysts can facilitate this transformation with high enantioselectivity.

Chiral Auxiliary Strategies: A chiral auxiliary can be attached to one of the synthetic fragments to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.

The presence of both a hydroxyl group and an aldehyde in the target molecule necessitates a robust protecting group strategy to prevent undesired side reactions during the synthesis. The reactivity of these two functional groups requires that one or both be masked at various stages.

Protection of the Hydroxyl Group: The primary alcohol can be protected with a variety of groups. Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers, are commonly used due to their stability under a wide range of conditions and their ease of removal with fluoride (B91410) reagents.

Protection of the Aldehyde Group: Aldehydes are often protected as acetals, such as dimethyl or diethyl acetals, or cyclic acetals using ethylene (B1197577) glycol. These are stable to many non-acidic reagents and can be readily deprotected under acidic conditions. wikipedia.orgpressbooks.pub

The choice of protecting groups must be orthogonal, meaning that one can be removed selectively without affecting the other, allowing for the sequential functionalization of the hydroxyl and aldehyde moieties.

| Functional Group | Protecting Group | Introduction Conditions | Removal Conditions |

| Hydroxyl | tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole | TBAF |

| Triisopropylsilyl (TIPS) | TIPSCl, Imidazole | TBAF | |

| Benzyl (Bn) | BnBr, NaH | H₂, Pd/C | |

| Aldehyde | Dimethyl Acetal | CH(OCH₃)₃, H⁺ | H₃O⁺ |

| Ethylene Acetal | Ethylene glycol, H⁺ | H₃O⁺ |

Semi-Synthetic Derivatization and Analog Generation

Starting from a synthesized or naturally isolated this compound, semi-synthetic modifications can be employed to generate a library of analogs for structure-activity relationship studies.

The terminal hydroxyl and aldehyde groups are prime targets for chemical modification.

Hydroxyl Group Modifications: The primary alcohol can be oxidized to the corresponding carboxylic acid using reagents like Jones reagent or PCC. Alternatively, it can be converted into an ester or an ether through reaction with acyl chlorides or alkyl halides, respectively. It can also be replaced with a halogen or other functional groups via nucleophilic substitution of a corresponding sulfonate ester.

Aldehyde Moiety Modifications: The aldehyde can be oxidized to a carboxylic acid using mild oxidizing agents like silver oxide. It can also be reduced to the corresponding primary alcohol with reducing agents such as sodium borohydride (B1222165). Furthermore, the aldehyde can undergo olefination reactions to extend the carbon chain or be converted into other functional groups like amines via reductive amination.

| Transformation | Reagent | Product Functional Group |

| Oxidation of Alcohol | Jones Reagent | Carboxylic Acid |

| Esterification of Alcohol | Acyl Chloride, Pyridine | Ester |

| Reduction of Aldehyde | Sodium Borohydride | Alcohol |

| Oxidation of Aldehyde | Silver(I) Oxide | Carboxylic Acid |

| Reductive Amination of Aldehyde | Amine, NaBH₃CN | Amine |

The two double bonds in the carbon backbone offer further opportunities for structural modification.

Alkene Isomerization: The stereochemistry of the double bonds can be altered through photochemical or transition-metal-catalyzed isomerization, potentially converting a (E)-isomer to a (Z)-isomer or vice versa.

Alkene Reduction: Selective hydrogenation of one or both double bonds can be achieved using catalysts like Wilkinson's catalyst for the chemoselective reduction of less substituted double bonds. This would lead to the corresponding saturated or partially saturated analogs.

Alkene Oxidation: The double bonds can be subjected to oxidation reactions such as epoxidation with reagents like m-CPBA, or dihydroxylation using osmium tetroxide to introduce new functional groups and stereocenters.

These modifications allow for a systematic exploration of the chemical space around the parent molecule, providing valuable insights into its structure-function relationships.

Mechanistic Organic Chemistry and Chemical Reactivity of this compound

The reactivity of this compound is governed by the interplay of its aldehyde, hydroxyl, and alkene functionalities. These groups can react independently or in concert, leading to a diverse range of chemical behaviors.

Oxidation and Reduction Pathways of the Aldehyde Functional Group

The aldehyde group is a key reactive site in this compound, susceptible to both oxidation and reduction.

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid, forming 10-Hydroxy-4,8-dimethyldeca-4,8-dienoic acid. This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like Tollens' reagent ([Ag(NH₃)₂]⁺) or Benedict's reagent. The choice of reagent can be critical to avoid unwanted side reactions with the alkene and hydroxyl groups. For instance, studies on the related compound hydroxycitronellal (B85589) have shown that it can be oxidized to the corresponding carboxylic acid, suggesting a similar pathway for this compound. nih.gov

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, yielding 4,8-dimethyldeca-4,8-diene-1,10-diol. This reduction can be accomplished using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com NaBH₄ is generally preferred for its milder nature and selectivity for aldehydes and ketones over other functional groups. The metabolism of hydroxycitronellal, which involves reduction to the corresponding alcohol, provides a biological parallel for this transformation. nih.gov

| Transformation | Reagent | Product |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | 10-Hydroxy-4,8-dimethyldeca-4,8-dienoic acid |

| Oxidation | Tollens' reagent ([Ag(NH₃)₂]⁺) | 10-Hydroxy-4,8-dimethyldeca-4,8-dienoic acid |

| Reduction | Sodium borohydride (NaBH₄) | 4,8-dimethyldeca-4,8-diene-1,10-diol |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 4,8-dimethyldeca-4,8-diene-1,10-diol |

Isomerization and Epimerization Studies of the Double Bonds and Stereocenters

The potential for isomerization of the double bonds and epimerization at any stereocenters is an important aspect of the chemistry of this compound.

Isomerization of Double Bonds: The molecule contains two carbon-carbon double bonds at the 4 and 8 positions. These can potentially exist as either E or Z isomers. Interconversion between these isomers can be induced by heat, light, or acid/base catalysis. For instance, α-hydroxy ketones and aldehydes can undergo isomerization under acidic or basic conditions. wikipedia.orgnih.gov Such isomerizations proceed through intermediates like enolates, which allow for rotation around the carbon-carbon single bond before reprotonation. libretexts.org

Epimerization: If chiral centers are present in the molecule, they can undergo epimerization, which is the change in configuration at a single stereocenter. nih.gov This process is often base-catalyzed and proceeds through the formation of a planar enolate intermediate, which can then be protonated from either face to give a mixture of epimers. youtube.com For aldehydes with alpha-protons, this can lead to racemization at the alpha-carbon.

Electrophilic and Nucleophilic Reactions of the Hydroxyl and Alkene Moieties

The hydroxyl and alkene groups provide additional sites for chemical reactivity.

Electrophilic Reactions of the Alkenes: The electron-rich double bonds are susceptible to attack by electrophiles. libretexts.org Common electrophilic addition reactions include the addition of hydrogen halides (HX), halogens (X₂), and water (in the presence of an acid catalyst). aakash.ac.in The regioselectivity of these additions is expected to follow Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the more stable carbocation intermediate. libretexts.org For conjugated dienes, both 1,2- and 1,4-addition products can be formed. youtube.com

Nucleophilic Reactions of the Hydroxyl Group: The hydroxyl group can act as a nucleophile, particularly after deprotonation to form an alkoxide. youtube.com It can participate in nucleophilic substitution reactions, for example, by reacting with alkyl halides to form ethers. However, the hydroxyl group is a poor leaving group, so its conversion to a better leaving group (e.g., a tosylate) is often necessary for substitution reactions. libretexts.org In the presence of the aldehyde, intramolecular hemiacetal formation can occur, a reaction noted in the stabilization of the related compound hydroxycitronellal. thegoodscentscompany.com

Nucleophilic Addition to the Aldehyde: The aldehyde carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. simply.science This can include external nucleophiles like organometallic reagents (e.g., Grignard reagents) or internal nucleophiles such as the molecule's own hydroxyl group, leading to the formation of a cyclic hemiacetal.

| Functional Group | Reaction Type | Reagent/Condition | Potential Product |

|---|---|---|---|

| Alkene | Electrophilic Addition | HBr | Bromo-hydroxy-dimethyl-decanals |

| Alkene | Electrophilic Addition | Br₂ | Dibromo-hydroxy-dimethyl-decanals |

| Hydroxyl | Nucleophilic Substitution (as alkoxide) | CH₃I | 10-Methoxy-4,8-dimethyldeca-4,8-dienal |

| Aldehyde | Nucleophilic Addition | CH₃MgBr | 11-Hydroxy-4,8-dimethylundeca-4,8-dien-2-ol |

| Aldehyde & Hydroxyl | Intramolecular Hemiacetal Formation | Acid or Base Catalyst | Cyclic hemiacetal |

Biological Activities and Mechanistic Studies Excluding Clinical Human Trials and Safety Data for 10 Hydroxy 4,8 Dimethyldeca 4,8 Dienal

Cellular and Molecular Mechanisms of Action in Model Systems

There is currently no available research detailing the cellular and molecular mechanisms of action for 10-Hydroxy-4,8-dimethyldeca-4,8-dienal in any model systems.

Interaction with Specific Cellular Receptors, Enzymes, or Signaling Pathways (in vitro studies)

No in vitro studies have been published that investigate the interaction of this compound with specific cellular receptors, enzymes, or signaling pathways.

Modulation of Gene Expression and Protein Synthesis in Cell Lines

There is no data on whether this compound modulates gene expression or protein synthesis in any cell lines.

Antimicrobial Activities and Mechanistic Basis (e.g., Antibacterial, Antifungal, Antiviral in vitro)

Information regarding the antimicrobial properties of this compound is not present in the current body of scientific literature.

Impact on Microbial Cell Wall Integrity and Membrane Permeability

No studies have been conducted to assess the impact of this compound on the cell wall integrity or membrane permeability of microbes.

Inhibition of Essential Microbial Metabolic Pathways

There is no evidence to suggest that this compound inhibits any essential microbial metabolic pathways.

Antiproliferative and Apoptotic Effects in Cancer Cell Lines (in vitro studies)

The potential for this compound to exhibit antiproliferative or apoptotic effects in cancer cell lines has not been investigated in any published in vitro studies.

Induction of Apoptosis and Necrosis Pathways

No studies were found that investigated the ability of this compound to induce apoptosis or necrosis.

Cell Cycle Arrest Mechanisms and Molecular Targets

There is no available research on the effects of this compound on cell cycle progression or its potential molecular targets.

Immunomodulatory Effects in Isolated Immune Cells or Animal Models (Mechanistic Focus)

While terpenoids, in general, are known to have immunomodulatory properties, no specific studies on the immunomodulatory effects of this compound in isolated immune cells or animal models have been identified.

Regulation of Inflammatory Mediators and Cytokine Production

There is no data available concerning the regulation of inflammatory mediators or cytokine production by this compound.

Influence on Immune Cell Differentiation and Activation

No research has been published detailing the influence of this compound on the differentiation and activation of immune cells.

Further research is necessary to elucidate the potential biological activities and mechanisms of action of this specific compound.

Analytical and Bioanalytical Methodologies for 10 Hydroxy 4,8 Dimethyldeca 4,8 Dienal

Advanced Chromatographic Separation Techniques for Purity and Quantification

Chromatography is a cornerstone for the separation, identification, and quantification of 10-Hydroxy-4,8-dimethyldeca-4,8-dienal from complex mixtures. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like terpenoids. nih.gov It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. For the analysis of this compound, the sample would first be extracted using a suitable solvent, such as hexane (B92381) or methanol (B129727). nih.govnih.gov The extract is then injected into the GC system, where it is vaporized. An inert carrier gas (e.g., helium) transports the vaporized sample through a capillary column containing the stationary phase. Separation is achieved based on the compound's boiling point and affinity for the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. nih.gov

Key Parameters for GC-MS Analysis of Terpenoids:

Injector Temperature: Typically set high enough to ensure rapid volatilization of the analyte, for instance, at 250°C. nih.gov

Oven Temperature Program: A temperature gradient is often used to effectively separate a mixture of compounds. A typical program might start at a lower temperature (e.g., 150°C), hold for a minute, and then ramp up to a higher temperature (e.g., 280-310°C) to elute all compounds. nih.gov

Carrier Gas: Helium is commonly used at a constant flow rate (e.g., 0.9 mL/min). nih.gov

MS Detector: Operates in positive ionization mode, with spectra typically scanned over a mass range of 50–500 m/z. nih.gov

Table 1: Example GC-MS Parameters for Terpenoid Analysis

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Injector Temperature | 250°C | nih.gov |

| Oven Program | 150°C (1 min), then 10°C/min to 280°C, then 5°C/min to 310°C (1 min) | nih.gov |

| Column Type | Capillary column (e.g., DB-5ms) | researchgate.net |

| Carrier Gas | Helium (He) at ~1 mL/min | nih.gov |

| MS Ionization Mode | Positive Electron Ionization (EI), 70 eV | nih.gov |

| Mass Scan Range | 50-600 m/z | nih.govresearchgate.net |

For compounds that are non-volatile or thermally unstable, and for analysis within complex biological matrices such as plasma or urine, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique is particularly valuable for metabolite profiling, allowing for the identification of metabolic products of this compound. nih.gov The analysis begins with separation via high-performance liquid chromatography (HPLC), typically using a reversed-phase column (e.g., C18). nih.gov A gradient mobile phase, often consisting of water and an organic solvent like acetonitrile (B52724) or methanol with additives like formic acid, is used to elute the compounds. nih.gov

The eluent from the HPLC is directed to the mass spectrometer, commonly equipped with an electrospray ionization (ESI) source, which is suitable for polar molecules. Tandem mass spectrometry (MS/MS) provides enhanced selectivity and structural information. In this setup, a specific precursor ion (e.g., the molecular ion of the target analyte) is selected, fragmented, and the resulting product ions are detected. nih.gov This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even at very low concentrations. nih.gov LC-MS/MS can be used to identify novel metabolites, such as hydroxylated forms or glucuronide conjugates, by analyzing their characteristic fragmentation patterns. nih.gov

Table 2: LC-MS/MS Application in Metabolite Analysis

| Parameter | Typical Condition/Method | Reference |

|---|---|---|

| Chromatography | Reversed-Phase Ultra-High-Performance Liquid Chromatography (UHPLC) | nih.gov |

| Column | C18 (e.g., Zorbax SB C18) | nih.gov |

| Mobile Phase | Gradient of water and acetonitrile, often with 0.2% formic acid | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification; Full scan for profiling | nih.govnih.gov |

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of terpenoids. uft-plovdiv.bg When coupled with a Diode Array Detector (DAD), it allows for the simultaneous monitoring of absorbance at multiple wavelengths. The aldehyde and alkene functional groups in this compound provide chromophores that absorb UV light. Terpenes often lack strong, specific UV absorption wavelengths, but detection is possible, typically in the lower UV range of 200-225 nm. nih.govresearchgate.net Chromatographic separation is commonly achieved on a reversed-phase C18 column with a mobile phase of methanol and water or acetonitrile and water. uft-plovdiv.bg While HPLC-DAD may not be as sensitive as mass spectrometry, it is a robust and cost-effective method for purity assessment and quantification when analyte concentrations are sufficiently high. nih.gov

For compounds that lack a suitable chromophore, a Refractive Index (RI) detector can be used. The RI detector measures the difference in the refractive index between the mobile phase and the eluent containing the analyte. It is a universal detector but is less sensitive than UV detectors and is incompatible with gradient elution.

Table 3: Example HPLC-DAD Conditions for Terpenoid Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 | uft-plovdiv.bgresearchgate.net |

| Mobile Phase | Methanol and 0.1% formic acid (92:8 v/v) | uft-plovdiv.bg |

| Flow Rate | 0.4 - 1.0 mL/min | uft-plovdiv.bg |

| Detection Wavelength | 210 - 225 nm | uft-plovdiv.bgresearchgate.net |

| Quantification | External standard calibration curve | researchgate.net |

Spectroscopic Detection and Monitoring

Spectroscopic methods provide alternative or complementary approaches for the quantification and monitoring of this compound, often by targeting its reactive aldehyde group.

Direct UV-Vis spectroscopy is generally not selective enough for the quantification of a specific aldehyde in a complex mixture. However, it becomes a reliable method for determining the total aldehyde content after a chemical derivatization that produces a colored product. mt.com A classic and widely used method involves reacting the aldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.net In an acidic medium, DNPH reacts with the carbonyl group of the aldehyde to form a 2,4-dinitrophenylhydrazone derivative. mt.comresearchgate.net This hydrazone is a intensely colored compound, which, when treated with a base like potassium hydroxide, forms a wine-colored ion that can be quantified by measuring its absorbance at a specific wavelength using a UV-Vis spectrophotometer. mt.com This assay is sensitive for aldehyde concentrations in the parts-per-million (ppm) range. mt.comresearchgate.net

Table 4: Reagents for UV-Vis Spectrophotometric Analysis of Aldehydes

| Derivatization Reagent | Principle | Detection Wavelength | Reference |

|---|---|---|---|

| 2,4-dinitrophenylhydrazine (DNPH) | Forms a colored hydrazone derivative. | ~480 nm (in base) | mt.comresearchgate.net |

| 2,3,5-triphenyltetrazolium chloride (TTC) | Reacts with carbonyls to form a red formazan (B1609692) product. | ~482 nm | sci-int.com |

| O-(carboxymethyl) hydroxylamine | Forms an oxime bond with the carbonyl group. | Analyte specific | nih.gov |

Fluorescence spectroscopy offers significantly higher sensitivity compared to UV-Vis absorption spectroscopy. nih.gov Similar to UV-Vis methods, direct fluorescence analysis of this compound is not practical. Instead, the compound is derivatized with a fluorescent tagging reagent (a fluorophore) that specifically reacts with the aldehyde group. rsc.org This reaction yields a highly fluorescent product whose emission intensity is directly proportional to the aldehyde concentration. A variety of reagents have been developed for this purpose, often based on hydrazine (B178648) or amine moieties that react with the carbonyl group to form stable, fluorescent derivatives like hydrazones or imines. rsc.orgnih.gov This method is suitable for detecting trace amounts of aldehydes and can be coupled with HPLC for enhanced specificity. nih.govnih.gov The choice of reagent determines the excitation and emission wavelengths used for detection. rsc.org

Table 5: Examples of Fluorescent Probes for Aldehyde Derivatization

| Probe/Reagent | Reaction Principle | Detection Feature | Reference |

|---|---|---|---|

| 2-[2-(7H-dibenzo[a,g] carbazol-7-yl)-ethoxy] ethyl carbonylhydrazine (DBCEEC) | Forms a fluorescent hydrazone. | Used for HPLC-fluorescence detection. | nih.gov |

| BODIPY-aminozide | Forms a stable and highly fluorescent BODIPY hydrazone. | Ex/Em: ~495 nm / ~505 nm | nih.gov |

| Nile Red derivative with aldehyde moiety (NR-CHO) | Reacts in aldol (B89426) condensation, causing a spectral shift in the dye. | Monitors reaction progress by shifts in emission spectra. | rsc.org |

Advanced Bioanalytical Platforms for Real-time and In-situ Monitoring (Non-Human)

The investigation of xenobiotics and their metabolites within biological systems necessitates sophisticated analytical techniques capable of providing real-time and spatially resolved data. For a compound such as this compound, understanding its metabolic fate and distribution in non-human models is crucial for elucidating its biochemical interactions and potential effects. Advanced platforms, including microdialysis coupled to mass spectrometry and imaging mass spectrometry, offer powerful capabilities for such detailed in-vivo and ex-vivo analyses.

Microdialysis Coupled to Mass Spectrometry for Metabolic Studies in Animal Models

Microdialysis is a powerful sampling technique that allows for the in-vivo monitoring of small molecules in the extracellular fluid of tissues. nih.gov When coupled with a highly sensitive and selective analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS), it becomes a versatile tool for real-time pharmacokinetic and metabolic studies in living animal models. nih.gov This combination enables the continuous collection of unbound analytes directly from the interstitial fluid of a target organ, providing dynamic information on the absorption, distribution, metabolism, and elimination (ADME) of a compound like this compound and its metabolites.

The process involves implanting a microdialysis probe, which consists of a semi-permeable membrane, into a specific tissue of interest in an anesthetized or freely moving animal. A physiological solution (perfusate) is slowly pumped through the probe. Small molecules, such as the parent compound and its metabolites, diffuse across the membrane into the perfusate down their concentration gradient. The resulting sample, known as the dialysate, is collected at set time intervals and analyzed by LC-MS/MS. nih.gov This technique is highly versatile and can be adapted for the analysis of a wide range of molecules, including neurotransmitters, metabolites, and neuropeptides. nih.gov

For a hypothetical metabolic study of this compound in a rodent model, microdialysis probes could be inserted into the liver (the primary site of metabolism) and blood to monitor the compound's transformation. The dialysates would be analyzed by LC-MS/MS to quantify the parent compound and identify potential metabolites, such as the corresponding carboxylic acid or glucuronide conjugates.

Hypothetical Data from a Microdialysis Study:

| Time Point (minutes) | Concentration of this compound in Liver Dialysate (ng/mL) | Concentration of Metabolite A in Liver Dialysate (ng/mL) |

| 0 | 0 | 0 |

| 30 | 150 | 25 |

| 60 | 90 | 75 |

| 90 | 45 | 110 |

| 120 | 20 | 95 |

| 180 | 5 | 60 |

This table is illustrative and represents the type of data that could be generated in such an experiment.

Imaging Mass Spectrometry for Spatial Distribution within Tissues

Imaging mass spectrometry (IMS) is a powerful, label-free analytical technique that provides detailed maps of the spatial distribution of hundreds of molecules, including lipids, proteins, and other organic compounds, directly within a thin section of biological tissue. nih.govresearchgate.net Matrix-assisted laser desorption/ionization (MALDI) is one of the most widespread IMS scanning methods. nih.govresearchgate.net This technology combines the chemical specificity of mass spectrometry with the spatial information of microscopy, allowing researchers to visualize where a compound and its metabolites are localized within the intricate structures of an organ. nih.gov

In a typical MALDI-IMS workflow, a thin section of tissue from an animal model administered with this compound is mounted onto a target plate and coated with a matrix that helps in the desorption and ionization of molecules. nih.gov A laser is then systematically moved across the tissue section, acquiring a full mass spectrum at each spot (pixel). chemrxiv.org Software then reconstructs an image based on the intensity of the signal for a specific mass-to-charge ratio (m/z), revealing the distribution of the corresponding molecule. springernature.com

This technique could be employed to determine the precise localization of this compound and its metabolites in various organs. For instance, IMS could reveal whether the compound accumulates in specific regions of the kidney, brain, or adipose tissue, providing critical insights into its potential target sites and mechanisms of action. This spatially resolved chemical information is invaluable for understanding the compound's pharmacodynamics and toxicological profile at a microscopic level. chemrxiv.org

Hypothetical Findings from an Imaging Mass Spectrometry Study:

| Analyte | Tissue | Region of Interest | Relative Signal Intensity |

| This compound | Kidney | Cortex | High |

| This compound | Kidney | Medulla | Moderate |

| Metabolite B | Liver | Centrilobular Zone | High |

| Metabolite B | Liver | Periportal Zone | Low |

This table is illustrative and represents the type of data that could be generated in such an experiment.

Stability, Degradation Pathways, and Environmental Fate of 10 Hydroxy 4,8 Dimethyldeca 4,8 Dienal

Photostability and Photodegradation Mechanisms

The presence of a carbonyl group and carbon-carbon double bonds makes 10-Hydroxy-4,8-dimethyldeca-4,8-dienal susceptible to photochemical reactions. The absorption of ultraviolet (UV) radiation can excite the molecule, leading to a variety of degradation pathways.

Identification of Photolytic Products and Reaction Kinetics

While specific photolytic products for this compound have not been documented in the literature, the photochemical behavior of unsaturated aldehydes suggests several probable degradation routes. The aldehyde functional group can undergo Norrish Type I and Type II reactions upon photoexcitation.

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent carbon, which would generate an acyl radical and a larger alkyl radical. These highly reactive radical species can then participate in a variety of secondary reactions, including decarbonylation (loss of carbon monoxide) and recombination to form new, smaller molecules.

Norrish Type II Reaction: This pathway involves intramolecular hydrogen abstraction by the excited carbonyl oxygen from the γ-carbon. This leads to the formation of a biradical intermediate, which can then cleave to form a smaller aldehyde and an alkene, or cyclize to form a cyclobutanol (B46151) derivative.

The carbon-carbon double bonds are also susceptible to photo-induced reactions, such as cis-trans isomerization and [2+2] cycloadditions, particularly in the presence of photosensitizers. The hydroxyl group may also influence the photochemical pathways, potentially through intramolecular interactions with the excited carbonyl group.

The kinetics of these reactions are expected to be dependent on factors such as the quantum yield of the photochemical processes and the intensity of the light source. Without experimental data, it is difficult to provide specific rate constants. However, the atmospheric lifetime of similar unsaturated aldehydes with respect to photolysis is estimated to be on the order of hours, suggesting that this is a significant degradation pathway in sunlit environments.

Influence of Light Spectrum and Intensity on Compound Integrity

The integrity of this compound is highly dependent on the wavelength and intensity of incident light. The n-π* transition of the carbonyl group, which typically occurs in the UV-A and UV-B regions (around 280-330 nm), is primarily responsible for initiating photochemical degradation. researchgate.net The absorption in this region can lead to the Norrish type reactions described above.

Higher light intensity will lead to a greater number of photons being absorbed per unit time, thus increasing the rate of photodegradation. The presence of chromophores in the environment that can act as photosensitizers could also lead to degradation at longer wavelengths, where the aldehyde itself does not absorb strongly. These sensitizers can absorb light and transfer the energy to the aldehyde, promoting it to an excited state and initiating degradation. Therefore, both direct photolysis and sensitized photoreactions are likely to contribute to the breakdown of this compound in the environment.

Thermal Stability and Degradation Kinetics

Elevated temperatures can provide the necessary activation energy for the decomposition of this compound. The presence of multiple reactive sites suggests that a complex array of products can be formed.

High-Temperature Decomposition Pathways and Products

At high temperatures, such as those encountered during processing or in certain environmental scenarios, this compound is expected to undergo thermal decomposition. For other unsaturated aldehydes, thermal decomposition can proceed through several pathways, including:

Decarbonylation: The loss of carbon monoxide from the aldehyde group to form an alkene.

Cyclization: Intramolecular reactions, potentially involving the hydroxyl group and one of the double bonds, could lead to the formation of cyclic ethers or other heterocyclic compounds.

Fragmentation: Cleavage of carbon-carbon bonds can lead to the formation of a mixture of smaller volatile organic compounds. For instance, studies on the thermal degradation of other long-chain aldehydes have identified a variety of smaller aldehydes, ketones, and hydrocarbons as products. aip.org

The specific products formed will depend on the temperature and the presence of catalysts or other reactive species.

Impact of Storage Temperature on Long-Term Stability

The long-term stability of this compound is significantly influenced by storage temperature. Aldehydes, in general, are prone to oxidation and polymerization upon storage. Higher temperatures accelerate these degradation processes. Studies on other aldehydes have shown that their concentrations can decrease significantly over time, with higher temperatures leading to faster degradation rates. researchgate.net

For this compound, oxidation of the aldehyde group to a carboxylic acid is a likely degradation pathway, especially in the presence of air. The double bonds are also susceptible to oxidation, which can lead to the formation of epoxides and other oxygenated products. Polymerization, involving the aldehyde group and/or the double bonds, can lead to the formation of higher molecular weight oligomers and polymers, reducing the purity of the compound over time. To ensure long-term stability, storage at low temperatures in an inert atmosphere is recommended.

Chemical Stability Under Varied Environmental Conditions

The chemical stability of this compound in the environment is influenced by factors such as pH, the presence of oxidants, and interaction with other chemical species.

In aqueous environments, the aldehyde group can undergo hydration to form a gem-diol. While this is a reversible process, the equilibrium position is dependent on the structure of the aldehyde. The presence of the hydroxyl group and the long carbon chain may influence the extent of hydration.

The compound's double bonds make it susceptible to oxidation by common environmental oxidants such as ozone and hydroxyl radicals. The reaction with hydroxyl radicals is expected to be a major degradation pathway in the atmosphere. In aquatic environments, oxidation can also be initiated by other reactive oxygen species. The aldehyde group is also readily oxidized to a carboxylic acid. rsc.org

Under acidic or basic conditions, the rate of certain degradation reactions may be altered. For example, aldol-type condensation reactions can be catalyzed by acids or bases, leading to polymerization. The stability of the compound in soil will depend on factors such as soil type, organic matter content, and microbial activity, with both abiotic and biotic degradation processes likely contributing to its transformation.

Hydrolytic Stability Across Different pH Ranges

The hydrolytic stability of this compound is expected to be influenced by pH due to the presence of an α,β-unsaturated aldehyde and a primary alcohol. While specific experimental data for this compound is unavailable, the general chemical behavior of such structures provides insight into its potential stability.

In acidic conditions , the molecule may undergo hydration reactions. The double bonds, particularly the one conjugated with the aldehyde group, could be susceptible to acid-catalyzed hydration, leading to the formation of diol or polyol derivatives. The aldehyde group itself could also be hydrated to form a geminal diol, although this is typically a reversible process. The primary alcohol is generally stable under mild acidic conditions but could be prone to dehydration at higher temperatures and stronger acid concentrations, potentially leading to the formation of additional double bonds or cyclization products.

Under neutral conditions (pH ~7) , the compound is expected to be relatively stable against hydrolysis. The rates of both acid- and base-catalyzed reactions are at a minimum in this range.

In alkaline conditions , the α,β-unsaturated aldehyde moiety becomes more reactive. It can undergo reactions such as Michael addition with nucleophiles present in the medium. The aldehyde group can also participate in base-catalyzed reactions like aldol (B89426) condensation, potentially leading to polymerization or the formation of more complex structures. The primary alcohol is generally stable under basic conditions.

An interactive data table illustrating the potential effects of pH on the stability of key functional groups in this compound is presented below.

| pH Range | Functional Group | Potential Reaction | Predicted Stability |

| Acidic (pH < 7) | C=C Double Bonds | Acid-catalyzed hydration | Potentially unstable |

| Aldehyde | Hydration to gem-diol | Reversible | |

| Alcohol | Dehydration (harsh conditions) | Generally stable | |

| Neutral (pH ≈ 7) | All | Minimal reactivity | Relatively stable |

| Alkaline (pH > 7) | α,β-Unsaturated Aldehyde | Michael addition, Aldol condensation | Potentially unstable |

| Alcohol | Generally stable | Stable |

Oxidative Degradation Pathways and Antioxidant Stabilization Strategies

The presence of multiple reactive sites, including two double bonds and an aldehyde group, makes this compound susceptible to oxidative degradation. Oxidation can be initiated by factors such as heat, light, and the presence of metal ions or reactive oxygen species.

The primary sites of oxidation are the aldehyde group and the allylic positions of the double bonds. The aldehyde can be readily oxidized to a carboxylic acid. The double bonds can undergo epoxidation or cleavage, leading to the formation of smaller aldehydes, ketones, or carboxylic acids. The oxidation of unsaturated aldehydes can proceed through complex radical chain reactions, resulting in a variety of degradation products. lp.edu.uanih.gov

Potential Oxidative Degradation Products:

Carboxylic acid derivative: Oxidation of the aldehyde group.

Epoxides: Oxidation of the C4-C5 and C8-C9 double bonds.

Cleavage products: Ozonolysis or strong oxidation can cleave the double bonds, yielding smaller molecules. For example, cleavage at the C4-C5 bond could yield smaller aldehydes and ketones.

Given its susceptibility to oxidation, stabilization strategies are important. The use of antioxidants can help to mitigate oxidative degradation. Natural antioxidants such as polyphenols (e.g., caffeic acid, sesamol) and carotenoids (e.g., β-carotene) have been shown to enhance the oxidative stability of unsaturated compounds. nih.gov These antioxidants can act as radical scavengers, interrupting the chain reactions of oxidation. Synthetic antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) could also be effective. mdpi.com The choice of antioxidant would depend on the specific application and desired properties.

Biotransformation and Biodegradation Studies

Specific studies on the biotransformation and biodegradation of this compound are not available in the scientific literature. However, by examining studies on structurally similar terpenoids like geranial, nerol, and citronellal, potential metabolic pathways can be proposed.

Microbial Metabolism of this compound in Environmental Systems

In environmental systems, microorganisms are expected to play a key role in the degradation of this compound. Based on the metabolism of other terpenoids, several microbial transformation pathways can be anticipated. nih.govmpg.deresearchgate.net

Oxidation of the alcohol and aldehyde groups: Microorganisms, including bacteria and fungi, possess alcohol and aldehyde dehydrogenases that can oxidize the primary alcohol to an aldehyde and the existing aldehyde to a carboxylic acid. This would result in the formation of a dicarboxylic acid derivative.

Reduction of the aldehyde group: Some microbes may reduce the aldehyde group to a primary alcohol, resulting in a diol.

Double bond saturation: The carbon-carbon double bonds may be reduced by microbial enzymes, leading to a more saturated carbon skeleton.

Isomerization: Microbial isomerases could potentially catalyze the isomerization of the double bonds. mpg.de

Hydroxylation: Cytochrome P450 monooxygenases in microorganisms could introduce additional hydroxyl groups at various positions on the carbon chain.

The following table outlines potential microbial transformations of this compound based on known microbial metabolism of similar compounds.

| Transformation Type | Enzyme Class | Potential Product |

| Oxidation | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Dicarboxylic acid |

| Reduction | Aldehyde Reductase | Diol |

| Saturation | Ene-reductase | Saturated diol or hydroxy aldehyde |

| Isomerization | Isomerase | Isomeric forms of the parent compound |

| Hydroxylation | Cytochrome P450 | Polyhydroxylated derivatives |

Enzymatic Biotransformation Pathways and Identification of Metabolites

The enzymatic biotransformation of this compound would involve a range of enzymes capable of modifying its functional groups. While no specific metabolites have been identified for this compound, the action of key enzyme families on analogous substrates provides a predictive framework.

Key Enzyme Classes and Potential Metabolites:

Alcohol Dehydrogenases (ADHs) and Aldehyde Dehydrogenases (ALDHs): These enzymes would likely be involved in the initial steps of metabolism. ADHs could catalyze the reversible oxidation of the primary hydroxyl group to an aldehyde, while ALDHs would further oxidize the aldehyde functions to carboxylic acids. The final product of this pathway would be 4,8-dimethyl-10-oxodeca-4,8-dienoic acid.

Carboxylate Reductases (CARs): In some microorganisms, CARs could potentially catalyze the reduction of a carboxylate intermediate back to an aldehyde. nih.gov

Ene-Reductases: These enzymes catalyze the stereoselective reduction of activated carbon-carbon double bonds, such as the α,β-unsaturated aldehyde system in the target molecule. This would lead to the formation of 10-Hydroxy-4,8-dimethyldec-8-enal.

Cytochrome P450 Monooxygenases (P450s): These versatile enzymes are known to hydroxylate a wide range of substrates, including terpenoids. P450s could introduce hydroxyl groups at various positions on the alkyl chain of this compound, leading to a variety of polyhydroxylated metabolites. acs.org

Hydratases: These enzymes could catalyze the addition of water across the double bonds, leading to the formation of diol or triol derivatives.

The identification of these potential metabolites would typically involve techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) after incubation of the compound with relevant microbial cultures or isolated enzymes.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 10 Hydroxy 4,8 Dimethyldeca 4,8 Dienal and Its Analogs

Rational Design and Synthesis of Analogs for SAR Exploration

A thorough search of scholarly articles and chemical literature yielded no specific studies focused on the rational design and synthesis of analogs of 10-Hydroxy-4,8-dimethyldeca-4,8-dienal for the purpose of exploring its structure-activity relationships.

Systematic Modification of the Hydroxyl, Aldehyde, and Alkene Moieties

There is no available research detailing the systematic modification of the key functional groups of this compound. The impact of alterations to the terminal hydroxyl group (e.g., through esterification, etherification, or oxidation), the aldehyde function (e.g., via reduction to an alcohol, oxidation to a carboxylic acid, or conversion to an imine), or the saturation of the alkene double bonds on the compound's biological profile has not been documented.

Computational Approaches to SAR/SPR Modeling

Computational studies, which are instrumental in modern drug discovery and materials science for predicting the activity and properties of chemical compounds, appear to be absent for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

No molecular docking or molecular dynamics simulation studies have been published that investigate the interaction of this compound with specific biological targets. Such studies would be crucial for hypothesizing its mechanism of action and for the rational design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

While general QSAR models exist for broader classes of terpenes and aldehydes, no specific QSAR models have been developed for this compound and its derivatives. The development of such models would require a dataset of analogs with corresponding biological activity data, which is currently unavailable.

Mechanistic Linkages Between Structural Features and Biological Effects (in vitro/cellular models)

There is a lack of published research on the biological effects of this compound in in vitro or cellular models. Consequently, no mechanistic links have been established between its specific structural features and any potential biological activities.

Elucidation of Essential Pharmacophore Elements

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Identifying the pharmacophore of this compound and its analogs is the first step toward understanding their mechanism of action and designing more potent and selective derivatives. The structure of this compound contains several key functional groups and structural motifs that likely contribute to its bioactivity: a terminal aldehyde, a primary alcohol, two double bonds, and two methyl groups.

The aldehyde group is a common feature in many biologically active natural products. creative-proteomics.com It is an electrophilic center and can participate in various interactions, including the formation of covalent bonds with biological nucleophiles, such as the amino groups of lysine (B10760008) residues or the sulfhydryl groups of cysteine residues in proteins. researchgate.net The presence and reactivity of the α,β-unsaturated aldehyde moiety, in particular, can be critical for certain biological activities. researchgate.netpressbooks.pub

The hydroxyl group introduces polarity and the ability to act as both a hydrogen bond donor and acceptor. In a study on acyclic terpenes and their effect on blood glucose levels, the presence of a hydroxyl group at C1 was suggested to be an important requirement for hypoglycemic activity. mdpi.com This highlights the potential significance of the terminal hydroxyl group in this compound for its interaction with biological targets.

The methyl groups at positions 4 and 8 contribute to the lipophilicity of the molecule and can be involved in hydrophobic interactions within a binding pocket. Their position and steric bulk can also influence the molecule's preferred conformation and its ability to fit into a specific receptor site.

To illustrate the potential SAR of this compound, a hypothetical data table based on the analysis of its structural analogs is presented below. This table outlines the key structural features and their likely importance for biological activity.

| Feature | Position | Potential Role in Bioactivity | Hypothesized Impact of Modification |

| Aldehyde Group | C1 | Covalent bonding, hydrogen bonding, electrophilic interactions | Reduction to an alcohol may decrease or alter activity. Oxidation to a carboxylic acid would likely abolish activity. |

| Hydroxyl Group | C10 | Hydrogen bonding (donor and acceptor), polarity | Esterification or removal would likely decrease activity by eliminating key hydrogen bonding interactions. |

| Double Bond | C4-C5 | Conformational rigidity, potential for π-π stacking | Saturation would increase flexibility and could lead to a loss of activity. Shifting the position may alter the binding mode. |

| Double Bond | C8-C9 | Conformational rigidity, potential for π-π stacking | Saturation would increase flexibility and could lead to a loss of activity. Shifting the position may alter the binding mode. |

| Methyl Group | C4 | Hydrophobic interactions, steric influence | Removal or shifting of this group could impact binding affinity due to altered hydrophobic interactions or steric clashes. |

| Methyl Group | C8 | Hydrophobic interactions, steric influence | Removal or shifting of this group could impact binding affinity due to altered hydrophobic interactions or steric clashes. |

Conformational Analysis and Bioactive Conformation Identification

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its conformational landscape is critical for identifying the specific three-dimensional structure, or "bioactive conformation," that it adopts when interacting with its biological target. youtube.com The acyclic nature of this compound allows for a high degree of rotational freedom around its carbon-carbon single bonds, resulting in a multitude of possible conformations. acs.org

The identification of the bioactive conformation is a key step in rational drug design. It provides a template for the design of more rigid analogs that are "locked" in the active conformation, which can lead to increased potency and selectivity. The bioactive conformation is not necessarily the lowest energy conformation in solution but rather the conformation that is complementary to the binding site of the target protein.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are powerful tools for exploring the conformational space of a molecule. These methods can be used to generate a large number of possible conformations and to estimate their relative energies. Experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can provide information about the average conformation of a molecule in solution.

The bioactive conformation will be stabilized by specific interactions with the amino acid residues of the binding pocket. For example, the aldehyde and hydroxyl groups may form hydrogen bonds with polar residues, while the methyl groups and the hydrocarbon backbone may engage in hydrophobic interactions.

| Torsional Angle | Description | Potential Influence on Bioactive Conformation |

| O=C1-C2-C3 | Orientation of the aldehyde group | Crucial for positioning the aldehyde for interaction with the target. |

| C3-C4-C5-C6 | Relative orientation of the two double bonds | Defines the overall curvature of the molecular backbone. |

| C6-C7-C8-C9 | Conformation of the central aliphatic chain | Determines the distance and spatial relationship between the two ends of the molecule. |

| C8-C9-C10-OH | Orientation of the hydroxyl group | Critical for directing the hydroxyl group towards a hydrogen-bonding partner in the binding site. |

Future Research Directions and Emerging Avenues for 10 Hydroxy 4,8 Dimethyldeca 4,8 Dienal

Development of Novel Synthetic Methodologies for Enantiopure Access and Scale-Up

The development of efficient and stereoselective synthetic routes to access enantiomerically pure 10-Hydroxy-4,8-dimethyldeca-4,8-dienal is a fundamental prerequisite for detailed biological evaluation and potential commercial applications. Current synthetic strategies for similar acyclic terpenoids often involve multiple steps and may lack precise control over stereochemistry. Future research should focus on the development of novel catalytic asymmetric methods to introduce the chiral center at C4 or C8, if applicable, and to control the geometry of the double bonds.

Promising approaches could include palladium-catalyzed asymmetric allylic alkylation of enolates, which has been successfully employed for the synthesis of α-tertiary hydroxyaldehydes. organic-chemistry.orgnih.gov Additionally, enantioselective epoxidation followed by stereospecific ring-opening could provide access to the desired hydroxyl group with defined stereochemistry. For large-scale production, continuous flow chemistry and process optimization will be crucial to ensure a cost-effective and sustainable supply of the compound.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Catalytic Asymmetric Allylic Alkylation | High enantioselectivity, mild reaction conditions. | Substrate scope, catalyst cost and stability. |

| Enantioselective Epoxidation/Ring-Opening | Well-established methodology, predictable stereochemical outcome. | Multiple steps, regioselectivity of ring-opening. |

| Biocatalysis (e.g., using engineered enzymes) | High stereoselectivity, environmentally friendly. | Enzyme stability and availability, substrate specificity. |

| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters. | Initial setup cost, potential for clogging. |

Integration of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Biological Impact Profiling in Model Organisms

To elucidate the full biological impact of this compound, a systems-level approach is necessary. The integration of advanced "omics" technologies, such as metabolomics and proteomics, can provide a comprehensive and unbiased profile of the molecular changes induced by this compound in model organisms.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can reveal alterations in metabolic pathways upon exposure to the compound. rug.nlmdpi.com This can help identify potential mechanisms of action and off-target effects. Proteomics, the study of the entire set of proteins, can identify changes in protein expression and post-translational modifications, providing further insights into the cellular response. mdpi.com Combined transcriptomic and metabolomic analyses have proven effective in understanding terpenoid biosynthesis and its role in biological systems. acs.orgresearchgate.net

Table 2: Potential Applications of Omics Technologies

| Omics Technology | Information Gained | Potential Insights for this compound |

| Metabolomics | Changes in endogenous metabolite levels. | Identification of affected metabolic pathways, potential biomarkers of exposure. |

| Proteomics | Changes in protein expression and modification. | Identification of protein targets and signaling pathways, understanding of cellular response mechanisms. |

| Transcriptomics | Changes in gene expression. | Identification of genes regulated by the compound, elucidation of regulatory networks. |

Exploration of Undiscovered Biological Targets and Mechanistic Pathways in Non-Human Systems

While the biological activities of many terpenoids are well-documented, the specific targets and mechanistic pathways of this compound remain largely unexplored. neliti.commicrobiologyjournal.org Future research should focus on identifying and characterizing its molecular targets in various non-human biological systems, such as insects, plants, and microorganisms.

Given its structural similarity to other biologically active terpenoids, it may exhibit insecticidal, antimicrobial, or plant-growth regulatory properties. mdpi.com High-throughput screening assays, coupled with affinity-based proteomics and genetic approaches, can be employed to identify protein binding partners. Subsequent biochemical and cellular assays will be necessary to validate these interactions and elucidate the downstream signaling pathways. Understanding these fundamental biological interactions is crucial for harnessing the potential of this compound in agriculture, pest management, or as a tool for basic research.

Application of Advanced Analytical Techniques for In Vivo Non-Invasive Monitoring and Metabolic Tracking

To understand the fate of this compound within a living organism, advanced analytical techniques for in vivo monitoring and metabolic tracking are required. Non-invasive imaging techniques, such as positron emission tomography (PET) or magnetic resonance imaging (MRI) with labeled probes, could potentially be used to visualize the distribution and accumulation of the compound in real-time.

Furthermore, the development of sensitive and specific mass spectrometry-based methods will be essential for identifying and quantifying its metabolites in biological fluids and tissues. This information is critical for understanding its pharmacokinetic and pharmacodynamic properties. Isotope labeling studies, where the compound is synthesized with stable isotopes like ¹³C or ²H, can be a powerful tool to trace its metabolic pathways and identify novel biotransformation products.

Sustainable and Green Chemistry Approaches for Production and Derivatization

In line with the growing demand for environmentally friendly chemical processes, future research should prioritize the development of sustainable and green chemistry approaches for the production and derivatization of this compound. This includes the use of renewable feedstocks, biocatalysis, and the minimization of waste generation. nih.gov

Metabolic engineering of microorganisms or plants to produce the compound directly from simple sugars or carbon dioxide represents a promising long-term strategy. researchgate.netnih.govkneopen.com This approach could offer a more sustainable alternative to traditional chemical synthesis. bath.ac.uk For derivatization, the use of solvent-free reaction conditions, catalytic reagents, and methodologies that maximize atom economy will be crucial. These green chemistry principles will not only reduce the environmental impact but also enhance the economic viability of producing this and related compounds.

Table 3: Green Chemistry Approaches for Terpenoid Synthesis

| Green Chemistry Principle | Application to this compound Synthesis |

| Use of Renewable Feedstocks | Biosynthesis from glucose or other biomass-derived sugars. |

| Biocatalysis | Use of enzymes for stereoselective transformations. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Use of Safer Solvents and Auxiliaries | Employing water or other benign solvents in synthetic steps. |

| Design for Energy Efficiency | Utilizing catalytic reactions that proceed at ambient temperature and pressure. |

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 10-Hydroxy-4,8-dimethyldeca-4,8-dienal, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves controlled aldol condensation or oxidation reactions. Key parameters include temperature (maintained at 0–5°C for sensitive intermediates) and solvent selection (e.g., anhydrous dichloromethane to minimize hydrolysis). Post-reaction quenching with saturated ammonium chloride and purification via silica gel chromatography (hexane/ethyl acetate gradients) are critical for isolating the compound with >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify double-bond geometry (δ 5.2–5.8 ppm for conjugated dienes) and hydroxyl group positioning (δ 1.5–2.0 ppm for exchangeable protons).

- IR : Confirms aldehyde (~1720 cm⁻¹) and hydroxyl (~3400 cm⁻¹) functional groups.

- GC-MS : Validates molecular weight (MW ≈ 212.3 g/mol) and fragmentation patterns (e.g., loss of H₂O or CO) .

Q. What is the compound’s role in biological systems, and how is this studied experimentally?

- Methodological Answer : Preliminary bioactivity studies involve pheromone assays (e.g., insect olfactometers) or receptor-binding assays (e.g., GPCR activation in cell lines). Dose-response curves (0.1–100 µM) quantify behavioral or signaling effects. Cross-referencing with structural analogs (e.g., Undeca-5,8-dienal) helps infer mechanistic pathways .

Advanced Research Questions

Q. How does the compound’s stereochemistry and conjugated diene system influence its antimicrobial activity?

- Methodological Answer : The (4E,8E) configuration enhances electrophilic reactivity, enabling covalent interactions with bacterial enzymes (e.g., enoyl-ACP reductase). Comparative studies using isomerically pure samples (isolated via chiral HPLC) and MIC assays (against Staphylococcus aureus and E. coli) reveal stereospecific inhibition .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from impurities (e.g., oxidation byproducts) or assay variability. Solutions include:

- Purity validation : LC-MS to confirm >98% purity.

- Standardized protocols : Replicate assays in multiple model systems (e.g., in vitro enzyme inhibition and in vivo insect models).

- Meta-analysis : Cross-reference data with structurally related compounds (e.g., ambuic acid derivatives) to identify trends .

Q. How can computational modeling guide the design of derivatives with enhanced stability or potency?

- Methodological Answer :

- Docking simulations : Predict binding affinity to target receptors (e.g., GPCRs) using software like AutoDock Vina.

- QM/MM calculations : Assess stability of conjugated dienes under physiological pH (e.g., pKa of hydroxyl group ~10.5).

- SAR studies : Modify alkyl chain length or introduce electron-withdrawing groups to reduce oxidative degradation .

Q. What challenges arise in isolating this compound from natural sources, and how are they addressed?

- Methodological Answer : Natural abundance is often low (e.g., marine Streptomyces spp. extracts). Strategies include:

- Bioactivity-guided fractionation : Use antibacterial assays to track active fractions.

- Preparative HPLC : C18 columns with acetonitrile/water gradients resolve co-eluting compounds.

- Isotopic labeling : ¹³C-glucose feeding studies trace biosynthetic pathways .

Data Contradiction Analysis

Q. Why do some studies report weak antimicrobial activity despite structural similarity to potent analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.